molecular formula C16H25NO6S B8107426 Ethyl 5,5-dimethylmorpholine-2-carboxylate 4-methylbenzenesulfonate

Ethyl 5,5-dimethylmorpholine-2-carboxylate 4-methylbenzenesulfonate

Cat. No.: B8107426
M. Wt: 359.4 g/mol
InChI Key: WNZGPHBEUGWYBF-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethylmorpholine-2-carboxylate 4-methylbenzenesulfonate is a chemical compound with the molecular formula C9H17NO3. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable component in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethylmorpholine-2-carboxylate 4-methylbenzenesulfonate typically involves the reaction of 5,5-dimethylmorpholine-2-carboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction conditions often include refluxing the mixture for several hours to complete the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory but is optimized for higher yields and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethylmorpholine-2-carboxylate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5,5-dimethylmorpholine-2-carboxylate 4-methylbenzenesulfonate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethylmorpholine-2-carboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5,5-dimethylmorpholine-2-carboxylate 4-methylbenzenesulfonate can be compared with other similar compounds, such as:

    Ethyl 5,5-dimethylmorpholine-2-carboxylate: Lacks the 4-methylbenzenesulfonate group, resulting in different reactivity and applications.

    5,5-Dimethylmorpholine-2-carboxylate: Without the ethyl group, this compound has different solubility and stability properties.

    4-Methylbenzenesulfonate derivatives: These compounds share the sulfonate group but differ in their core structure, leading to varied chemical behavior.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and reactivity that are valuable in research and industrial applications.

Properties

IUPAC Name

ethyl 5,5-dimethylmorpholine-2-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.C7H8O3S/c1-4-12-8(11)7-5-10-9(2,3)6-13-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZGPHBEUGWYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC(CO1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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